molecular formula C15H17NO B3025482 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one CAS No. 2752-87-6

3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one

Cat. No. B3025482
CAS RN: 2752-87-6
M. Wt: 227.3 g/mol
InChI Key: WZIOJYCFLAYASE-UHFFFAOYSA-N
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Scientific Research Applications

Photophysical Studies

Solvatochromism and Quantum Yield

  • Comparative Photophysical Properties : The photophysical properties of PRODAN and its derivatives have been characterized, showing solvatochromism and a quantum yield smaller than that of PRODAN. This research aids in understanding the fluorescence behavior of these compounds (Abelt et al., 2011).

Fluorescence Microscopy Applications

  • Fluorescence in Microscopy : A derivative of PRODAN, 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP), was synthesized for its application in fluorescence microscopy. Its fluorescence emission is sensitive to solvent polarity and viscosity, making it useful in distinguishing between different states in biological samples (Jacobson et al., 1996).

Chemosensor Applications

  • Selective Fluorescent Chemosensor : A novel compound related to PRODAN was synthesized, showing potential as a selective and sensitive fluorescent chemosensor for detecting Fe+3 ions. This application is significant for analytical chemistry and environmental monitoring (Singh et al., 2014).

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with this compound.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of research or applications for this compound.


properties

IUPAC Name

3-(dimethylamino)-1-naphthalen-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-16(2)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIOJYCFLAYASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328233
Record name 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one

CAS RN

2752-87-6
Record name 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BB Karkara, SS Mishra, BN Singh, G Panda - Bioorganic Chemistry, 2020 - Elsevier
We have designed and synthesized 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as possible anti-tubercular agents to combat the disease. These molecules …
Number of citations: 12 www.sciencedirect.com
MM Elbadawi, WM Eldehna, A Nocentini… - European Journal of …, 2022 - Elsevier
In the current work, we adopted the tail/dual tail approaches to design and synthesize the benzenesulfonamide derivatives 6a-b, 8, 10a-b, 12a-b, 14, and 16 as new SLC-0111 analogs …
Number of citations: 14 www.sciencedirect.com
H Istanbullu, Y Erzurumlu… - Letters in Drug …, 2014 - ingentaconnect.com
A series of new “hybrid compounds”, Mannich base derivatives of planar polycyclic/heterocyclic starting materials, was designed and synthesized. The structures of the compounds …
Number of citations: 10 www.ingentaconnect.com

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